BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to 2-
Methoxypentanoic Acid (CAS 66018-26-6)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Methoxypentanoic acid

Cat. No.: B2868719

This document provides a comprehensive technical overview of 2-Methoxypentanoic acid, a
chiral carboxylic acid of interest to the scientific community. Designed for researchers,
chemists, and professionals in drug development, this guide synthesizes available data on its
chemical properties, synthesis, analytical characterization, and safe handling. The structure of
this guide is tailored to present the information logically, moving from fundamental properties to
practical methodologies and future outlook.

Core Molecular Profile and Physicochemical
Properties

2-Methoxypentanoic acid is a derivative of pentanoic acid (also known as valeric acid)
featuring a methoxy group at the alpha-position (carbon-2). This substitution introduces a chiral
center, making the molecule a valuable building block for stereospecific synthesis. Its chemical
identity and key physical properties are summarized below.
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Property Value Source
CAS Number 66018-26-6 [1]
Molecular Formula CeH1203 [1]
Molecular Weight 132.16 g/mol [1]
IUPAC Name 2-methoxypentanoic acid [1]
SMILES CCCC(C(=0)0)0oC [11[2]
Physical Form Liquid

Purity (Typical) >95% - 98% [3]

Predicted Spectroscopic Signhatures

While a comprehensive public database of spectra for this specific compound is not readily
available, its structure allows for the confident prediction of its key spectroscopic features
based on well-established principles of organic spectroscopy.[4][5]

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show a highly deshielded
singlet for the carboxylic acid proton (O-H) in the 10-12 ppm range.[5] The methoxy group (-
OCHs) protons would appear as a sharp singlet around 3.3-3.8 ppm. The proton on the
alpha-carbon (C2) would be a multiplet, shifted downfield by the adjacent oxygen and
carbonyl group. The remaining propyl chain protons would appear as multiplets in the upfield
region (approx. 0.9-1.7 ppm).[6]

e 13C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is expected to appear
significantly downfield, typically in the 175-185 ppm region.[6] The alpha-carbon, bonded to
the methoxy group, would also be downfield. The methoxy carbon itself would resonate
around 50-60 ppm. The carbons of the propyl chain would be found in the more shielded,
upfield region of the spectrum.

« Infrared (IR) Spectroscopy: The IR spectrum should be dominated by two characteristic
absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from
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approximately 2500 to 3300 cm~%, which often overlaps the C-H stretching region.[5] A
strong, sharp carbonyl (C=0) stretching absorption should appear around 1710 cm~1 for the
hydrogen-bonded dimer, which is the common state for carboxylic acids.[5]

e Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M*) may be
observed at m/z = 132. Fragmentation patterns would likely involve the loss of the methoxy
group (-31 amu) or the carboxyl group (-45 amu).

Synthesis Methodologies: Pathways and Protocols

The synthesis of 2-Methoxypentanoic acid can be approached through several established
organic chemistry transformations. The choice of method often depends on the availability of
starting materials, desired scale, and stereochemical requirements. Below are detailed
protocols for common synthetic routes.

Synthetic Pathways to 2-Methoxypentanoic Acid

(Methyl 2—Methoxypentanoate) (Z—Bromopentanoic AcioD

Nucleophilic Substitution
(1. NaOMe
2. Acidic Workup)

— >
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Saponification
(KOH, H20/MeOH)

Caption: Key synthetic routes to 2-Methoxypentanoic acid.

Protocol: Saponification of Methyl 2-Methoxypentanoate
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This is a straightforward and high-yielding method involving the hydrolysis of the corresponding
methyl ester. The causality behind this choice is the robust and well-understood nature of ester
hydrolysis under basic conditions, which is often quantitative.

Methodology:

 Dissolution: Dissolve methyl 2-methoxypentanoate in a 1:1 mixture of methanol and water in
an appropriately sized round-bottom flask equipped with a magnetic stirrer.

e Saponification: Add a solution of potassium hydroxide (KOH) (approximately 2 molar
equivalents) in water to the flask. The reaction is mildly exothermic.[7]

e Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-
50°C) for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or
Gas Chromatography (GC) until the starting ester is consumed.

e Solvent Removal: Once the reaction is complete, remove the methanol under reduced
pressure using a rotary evaporator.

 Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 by
the slow addition of concentrated hydrochloric acid (HCI).[7] Vigorous stirring is essential.

o Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with
a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.

e Drying and Concentration: Combine the organic extracts, wash with brine, and dry over
anhydrous magnesium sulfate (MgSOQa). Filter off the drying agent and remove the solvent
under reduced pressure to yield the crude 2-Methoxypentanoic acid.[7] Further purification
can be achieved by distillation if necessary.

Protocol: Nucleophilic Substitution of 2-
Bromopentanoic Acid

This method builds the target molecule by displacing a halide from an a-halo acid, a classic
transformation in organic synthesis. The use of sodium methoxide provides the required
methoxy nucleophile.
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Methodology:

o Alkoxide Preparation: In a flask equipped with a reflux condenser and under an inert
atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous methanol to
prepare a fresh solution of sodium methoxide. Alternatively, use commercially available
sodium methoxide.

e Nucleophilic Substitution: Add 2-Bromopentanoic acid to the sodium methoxide solution. The
reaction mixture is then heated to reflux for several hours (4-8 hours) to ensure complete
substitution.

o Workup: After cooling to room temperature, the reaction is quenched by the addition of water.
The methanol is removed via rotary evaporation.

 Acidification and Extraction: The aqueous residue is acidified with a strong acid (e.g., H2SOa
or HCI) and extracted with an organic solvent as described in Protocol 2.1 (steps 5-7).[3]

Analytical Characterization Workflow

Validating the identity and purity of the synthesized 2-Methoxypentanoic acid is critical. A
multi-step analytical workflow ensures a comprehensive characterization of the final product.
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Analytical Workflow
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Caption: Standard workflow for analytical characterization.

Methodology:
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e Chromatographic Purity Assessment (GC-MS):

o Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like
dichloromethane or methanol.

o Instrumentation: Employ a Gas Chromatograph coupled with a Mass Spectrometer (GC-
MS).[8]

o Analysis: A single major peak in the chromatogram indicates high purity. The mass
spectrum associated with this peak should show a molecular ion corresponding to the
molecular weight of the product (132.16 g/mol ) and predictable fragmentation patterns.
This step serves as a self-validating system by simultaneously confirming molecular
weight and assessing purity.

 Structural Confirmation (NMR Spectroscopy):

o Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.qg.,
CDCI3) in an NMR tube.[9]

o Data Acquisition: Acquire *H and 3C NMR spectra.

o Interpretation: Confirm the presence of all expected proton and carbon signals as
predicted in Section 1.1. The integration of the proton signals should correspond to the
number of protons in each environment. This provides unambiguous evidence of the
molecular structure.

e Functional Group Verification (IR Spectroscopy):

o Sample Preparation: Place a drop of the neat liquid sample on the crystal of an FTIR
spectrometer with an ATR attachment.[4]

o Analysis: Record the spectrum and verify the presence of the characteristic broad O-H
stretch and the sharp C=0 stretch for the carboxylic acid, confirming the primary functional

group.[5]

Safety, Handling, and Storage
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Proper handling of 2-Methoxypentanoic acid is essential for laboratory safety. The compound
is classified with specific hazards that require appropriate precautions.

GHS Hazard Identification:[1]

e H315: Causes skin irritation.

o H318: Causes serious eye damage.

o H335: May cause respiratory irritation.
Recommended Safety Precautions:[10]

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood. Ensure eyewash stations and safety showers are readily accessible.[11]

e Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
glasses with side shields or goggles, and a lab coat.

» Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash
hands thoroughly after handling.[10]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep
away from strong oxidizing agents and strong bases.[11]

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[10]

Applications and Research Outlook

While specific, large-scale industrial applications for 2-Methoxypentanoic acid are not widely
documented, its molecular structure makes it a compound of significant interest for research
and development, particularly in medicinal chemistry and organic synthesis.

« Chiral Building Block: As a chiral a-substituted carboxylic acid, it serves as a valuable
synthon. The stereocenter at the C2 position can be used to introduce stereospecificity in the
synthesis of more complex molecules, which is a critical aspect of modern drug design.
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e Pharmaceutical Intermediate: The combination of a carboxylic acid and a methoxy group
provides two distinct points for chemical modification. This duality allows it to be incorporated
into larger molecular scaffolds during the synthesis of biologically active compounds.[2]

o Fragment-Based Drug Discovery: In the context of fragment-based screening, small
molecules like 2-Methoxypentanoic acid can be used to probe the binding pockets of
biological targets, with subsequent optimization efforts building upon this core structure.

The future utility of this compound will likely be driven by its successful incorporation into novel
synthetic pathways for high-value targets. Further research into its own potential biological
activities, though currently unexplored, may also reveal new avenues for its application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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